![molecular formula C8H14N6O2 B14237456 [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea CAS No. 502182-78-7](/img/structure/B14237456.png)
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is a complex organic compound with the molecular formula C8H14N6O2 It is characterized by the presence of a carbamoylhydrazinylidene group attached to a cyclohexylidene ring, which is further linked to an amino urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of high-pressure reactors and automated systems to ensure consistent quality and high yield. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and to study the interactions between proteins and small molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of diseases that involve abnormal protein aggregation.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. It is believed to exert its effects through the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea:hydrochloride
Uniqueness
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
502182-78-7 |
|---|---|
Formule moléculaire |
C8H14N6O2 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
[[4-(carbamoylhydrazinylidene)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
Clé InChI |
UYDCJKJGLZZUMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NNC(=O)N)CCC1=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
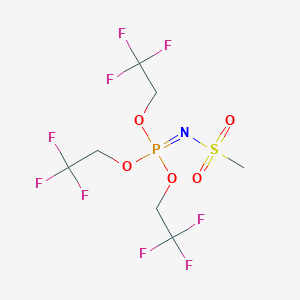
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
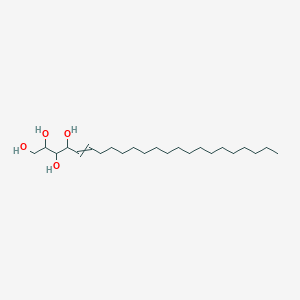
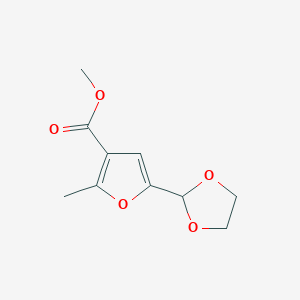
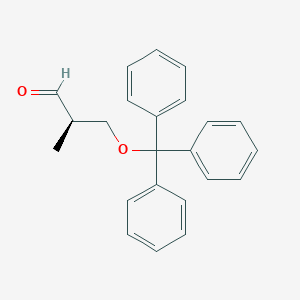
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
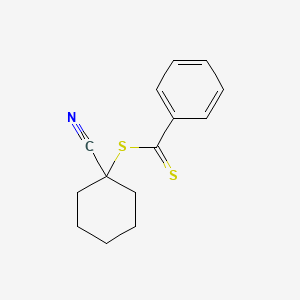
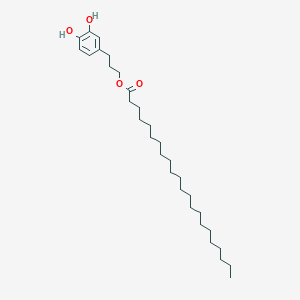
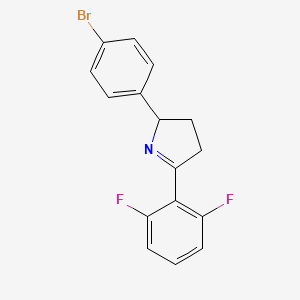
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
